N-(4-Fluorophenyl)-N-methylacrylamide

Catalog No.
S13879847
CAS No.
M.F
C10H10FNO
M. Wt
179.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Fluorophenyl)-N-methylacrylamide

Product Name

N-(4-Fluorophenyl)-N-methylacrylamide

IUPAC Name

N-(4-fluorophenyl)-N-methylprop-2-enamide

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

InChI

InChI=1S/C10H10FNO/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h3-7H,1H2,2H3

InChI Key

UXLJQZSIVWTOJX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)C=C

N-(4-Fluorophenyl)-N-methylacrylamide is an organic compound characterized by the presence of a fluorophenyl group and an acrylamide moiety. Its chemical structure can be represented as C11_{11}H12_{12}FNO, indicating that it contains 11 carbon atoms, 12 hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. This compound is notable for its potential applications in various fields including materials science and medicinal chemistry due to its unique structural features.

Typical of acrylamide derivatives. These include:

  • Radical Polymerization: The compound can act as a monomer in free radical polymerization processes, leading to the formation of polymers with varying properties depending on the reaction conditions and other monomers involved .
  • Michael Addition: It can undergo Michael addition reactions with nucleophiles, which is significant in synthesizing more complex molecules .
  • Electrophilic Substitution: The presence of the fluorine atom enhances the electrophilicity of the aromatic ring, allowing for electrophilic substitution reactions under appropriate conditions .

Research indicates that N-(4-Fluorophenyl)-N-methylacrylamide and its derivatives exhibit biological activities that may include:

  • Antimicrobial Properties: Some studies suggest that compounds in this class can inhibit microbial growth, making them candidates for pharmaceutical applications .
  • Anticancer Activity: Preliminary investigations have shown potential anticancer properties, although further studies are necessary to elucidate mechanisms and efficacy .

The synthesis of N-(4-Fluorophenyl)-N-methylacrylamide typically involves several steps:

  • Formation of Acryloyl Chloride: Acryloyl chloride is prepared from acrylic acid and thionyl chloride.
  • Reaction with Aniline Derivative: The acryloyl chloride is reacted with 4-fluoroaniline in the presence of a base (such as triethylamine) to form N-(4-fluorophenyl)acrylamide.
  • Methylation: The final step involves methylation using iodomethane or dimethyl sulfate to obtain N-(4-Fluorophenyl)-N-methylacrylamide .

N-(4-Fluorophenyl)-N-methylacrylamide has several potential applications:

  • Polymer Science: It can be used as a building block for synthesizing functional polymers with specific properties tailored for applications in coatings, adhesives, and drug delivery systems.
  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting various diseases.
  • Material Science: Its unique chemical structure allows it to be utilized in creating advanced materials with desirable mechanical and thermal properties .

Interaction studies involving N-(4-Fluorophenyl)-N-methylacrylamide have focused on its reactivity with various nucleophiles and electrophiles. These studies help in understanding how this compound can be modified to enhance its biological activity or tailor its properties for specific applications. The compound has shown promise in undergoing reactions that lead to functionalized derivatives, which are crucial for developing new materials or pharmaceuticals .

Several compounds share structural similarities with N-(4-Fluorophenyl)-N-methylacrylamide, including:

Compound NameStructure FeaturesNotable Properties
N-(4-Methylphenyl)-N-methylacrylamideContains a methyl group instead of fluorineSimilar reactivity but different biological activity
N-(Phenyl)-N-methylacrylamideLacks fluorine substituentBroader range of applications
N-(4-Chlorophenyl)-N-methylacrylamideContains chlorine instead of fluorineDifferent electronic properties affecting reactivity

Uniqueness

The uniqueness of N-(4-Fluorophenyl)-N-methylacrylamide lies in the electron-withdrawing nature of the fluorine atom which enhances its electrophilicity compared to similar compounds. This property may contribute to its distinctive reactivity patterns and biological activities, making it a valuable compound in research and application contexts .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

179.074642105 g/mol

Monoisotopic Mass

179.074642105 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

Explore Compound Types